molecular formula C21H20FN5O3S2 B2818520 N-(benzo[d][1,3]dioxol-5-yl)-2-((5-(4-(4-fluorophenyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide CAS No. 1105251-97-5

N-(benzo[d][1,3]dioxol-5-yl)-2-((5-(4-(4-fluorophenyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide

Cat. No. B2818520
CAS RN: 1105251-97-5
M. Wt: 473.54
InChI Key: NATSSTGDPNZLOV-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains several functional groups, including a benzodioxole, a thiadiazole, and a piperazine ring. The presence of these groups suggests that it could have interesting chemical properties and potential applications in fields such as medicinal chemistry .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several heterocyclic rings. The benzodioxole and thiadiazole rings are aromatic, which could contribute to the stability of the molecule. The piperazine ring is a saturated six-membered ring with two nitrogen atoms, which could potentially form hydrogen bonds with other molecules .


Chemical Reactions Analysis

The chemical reactions that this compound could undergo would depend on the conditions and the reagents used. The benzodioxole and thiadiazole rings could potentially undergo electrophilic substitution reactions, while the piperazine ring could act as a nucleophile in reactions with electrophiles .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors such as the size and shape of the molecule, the presence of polar groups, and the ability to form hydrogen bonds could influence properties such as solubility, melting point, and boiling point .

Scientific Research Applications

Synthesis and Biological Activities of Novel Compounds

Researchers have synthesized novel 1,3,4-thiadiazole amide compounds containing piperazine, investigating their inhibitory effects on Xanthomonas campestris pv. oryzae and antiviral activity against tobacco mosaic virus, highlighting the potential of these compounds in agricultural and antiviral applications (Xia, 2015).

Structure-Activity Relationships in Drug Design

Research into the structure-activity relationships of phosphoinositide 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) dual inhibitors has led to the development of compounds with improved metabolic stability and efficacy, offering insights into the design of cancer therapeutics (Stec et al., 2011).

Antimicrobial and Antitumor Studies

A study on substituted 2-aminobenzothiazoles derivatives evaluated their antimicrobial activity and molecular docking properties, suggesting their potential as templates for designing new antimicrobial agents (Anuse et al., 2019).

Insecticidal Applications

Innovative heterocycles incorporating a thiadiazole moiety have been synthesized and assessed for insecticidal activity against the cotton leafworm, Spodoptera littoralis, indicating the utility of such compounds in pest control (Fadda et al., 2017).

Safety and Hazards

As with any chemical compound, handling this compound would require appropriate safety precautions. Without specific information, it’s difficult to predict the exact safety and hazards associated with this compound .

Future Directions

Future research on this compound could involve studying its synthesis, properties, and potential applications. This could include investigating its biological activity, optimizing its synthesis, and studying its behavior under different conditions .

properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-2-[[5-[4-(4-fluorophenyl)piperazin-1-yl]-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20FN5O3S2/c22-14-1-4-16(5-2-14)26-7-9-27(10-8-26)20-24-25-21(32-20)31-12-19(28)23-15-3-6-17-18(11-15)30-13-29-17/h1-6,11H,7-10,12-13H2,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NATSSTGDPNZLOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=C(C=C2)F)C3=NN=C(S3)SCC(=O)NC4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20FN5O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

473.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(benzo[d][1,3]dioxol-5-yl)-2-((5-(4-(4-fluorophenyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide

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